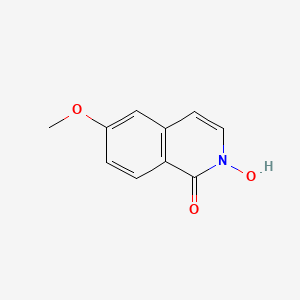![molecular formula C24H20Br3N B13124111 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine](/img/structure/B13124111.png)
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine: is a complex organic compound with the molecular formula C24H20Br3N and a molecular weight of 562.13 g/mol . This compound is characterized by its unique structure, which includes three bromine atoms and four methyl groups attached to a quinolinoacridine core. It is known for its high melting point of 262-265°C and predicted boiling point of 556.1°C .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine typically involves multi-step organic reactions. The starting materials often include quinoline derivatives and brominating agents. The reaction conditions usually require controlled temperatures and the use of solvents such as ethanol or acetone .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process might include steps like purification through recrystallization and quality control measures to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the bromine atoms may be replaced or modified.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in different derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines or thiols for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinoacridine derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinolinoacridines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the quinolinoacridine core play a crucial role in binding to these targets, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
3,3’,5,5’-Tetrabromobisphenol A: Another brominated compound with similar applications in industry.
Triazole functionalized 5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene: A compound with a similar core structure used in research.
Uniqueness: 3,7,11-Tribromo-5,5,9,9-tetramethyl-5,9-dihydroquinolino[3,2,1-de]acridine stands out due to its specific arrangement of bromine atoms and methyl groups, which confer unique chemical properties and reactivity. This makes it particularly valuable for specialized applications in scientific research and industry .
Propriétés
Formule moléculaire |
C24H20Br3N |
|---|---|
Poids moléculaire |
562.1 g/mol |
Nom IUPAC |
5,11,17-tribromo-8,8,14,14-tetramethyl-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15(20),16,18-nonaene |
InChI |
InChI=1S/C24H20Br3N/c1-23(2)16-9-13(25)5-7-20(16)28-21-8-6-14(26)10-17(21)24(3,4)19-12-15(27)11-18(23)22(19)28/h5-12H,1-4H3 |
Clé InChI |
VNSDQHDFILVCIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC(=CC3=C2N(C4=C1C=C(C=C4)Br)C5=C(C3(C)C)C=C(C=C5)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-[[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]oxymethyl]phenyl]benzonitrile](/img/structure/B13124035.png)
![Ethyl 6-[4-[[4-[3-ethoxycarbonyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl]phenyl]diazenyl]phenyl]-1-(4-methoxyphenyl)-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13124038.png)

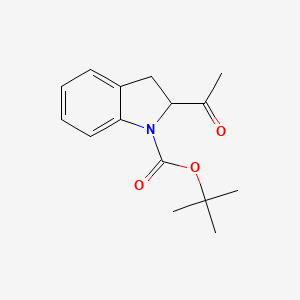
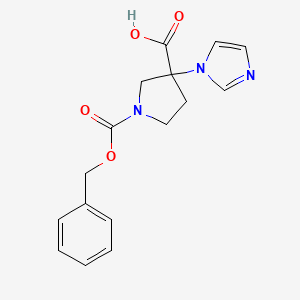
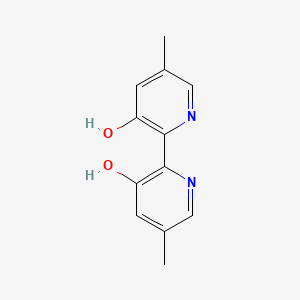
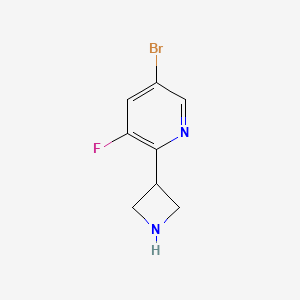

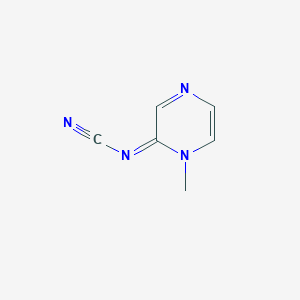

![tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13124117.png)

